molecular formula C5H6N2O4 B12884090 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid CAS No. 89322-97-4

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

Cat. No.: B12884090
CAS No.: 89322-97-4
M. Wt: 158.11 g/mol
InChI Key: UDKKWLDTBRXTFV-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with amino, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole ring using an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-1,2,4-triazole-5-carboxylic acid
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic acid
  • 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid

Comparison: Compared to these similar compounds, 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methoxy group can influence its solubility and reactivity, making it a valuable compound for specific applications .

Properties

CAS No.

89322-97-4

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

3-amino-4-methoxy-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C5H6N2O4/c1-10-2-3(5(8)9)11-7-4(2)6/h1H3,(H2,6,7)(H,8,9)

InChI Key

UDKKWLDTBRXTFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(ON=C1N)C(=O)O

Origin of Product

United States

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